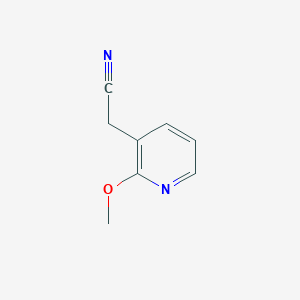

2-(2-Methoxypyridin-3-yl)acetonitrile

Description

Strategic Importance of Pyridine (B92270) and Nitrile Structural Motifs in Chemical Science

The pyridine ring and the nitrile group are two fundamental structural motifs that impart significant and often desirable properties to organic molecules, making them cornerstones of synthetic and medicinal chemistry. The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is an isostere of benzene (B151609) and is ubiquitous in nature and pharmaceuticals. smolecule.comresearchgate.net The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be protonated to form stable salts, which can improve the aqueous solubility of drug candidates. researchgate.net This feature, combined with its ability to be readily functionalized at various positions, makes pyridine a "privileged scaffold" in drug discovery, appearing in a vast number of FDA-approved drugs. smolecule.comnih.gov Its unique electronic properties, where it is more prone to nucleophilic substitution than benzene, also offer distinct synthetic pathways. researchgate.net

The nitrile (-C≡N) group is a versatile functional group in organic synthesis. nih.gov It can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or used to form various nitrogen-containing heterocycles. smolecule.com The strong electron-withdrawing nature of the nitrile group and its linear geometry influence molecular conformation and electronic properties. Acetonitrile (B52724) (CH₃CN) itself is not only a common polar aprotic solvent but also serves as a valuable two-carbon building block or a nitrogen source in a multitude of chemical reactions. nih.govaksci.comnih.gov The combination of these two motifs in pyridylacetonitriles creates a class of compounds with inherent potential for constructing complex molecular architectures.

General Overview of Acetonitrile Derivatives as Synthetic Intermediates

Acetonitrile derivatives are a broad class of organic compounds characterized by the presence of a cyanomethyl (-CH₂CN) group attached to various scaffolds. chemscene.com These compounds are highly valued as synthetic intermediates due to the reactivity of both the nitrile functionality and the adjacent methylene (B1212753) (CH₂) group. google.com The protons on the carbon alpha to the nitrile group are acidic and can be deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic species can then participate in a wide array of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations.

This reactivity has been extensively utilized to build molecular complexity. mdpi.com For instance, acetonitrile and its derivatives can be added to ketones, imines, and other electrophiles, often catalyzed by transition metals, to synthesize more elaborate structures. aksci.com Their role as a source of cyanide or a precursor to amides and nitrogen-containing heterocycles further underscores their importance as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. aksci.comchemscene.combohrium.com

Historical Development and Contemporary Significance of Pyridylacetonitrile Chemistry

The chemistry of pyridylacetonitriles, such as 2-pyridylacetonitrile (B1294559) and 3-pyridylacetonitrile, has been explored for decades. Early research recognized the synthetic utility of the reactive methylene group, which allows these compounds to act as precursors for a variety of more complex, functionally substituted pyridines and fused heterocyclic systems. google.com For example, 2-pyridylacetonitrile has been shown to couple with diazonium salts to form arylhydrazones and to condense with other reagents to produce quinolizinones and pyrazolylpyridines. google.comchemscene.com

In contemporary research, pyridylacetonitriles continue to be significant intermediates. 3-Pyridylacetonitrile is used as a reactant in the preparation of derivatives that act as inhibitors for enzymes like phosphodiesterase-4. The development of new synthetic methods, such as efficient preparations from starting materials like 4-chloropyridine (B1293800) hydrochloride, highlights the ongoing interest in accessing these valuable building blocks. The strategic placement of the acetonitrile group on the pyridine ring allows for diverse chemical transformations, making pyridylacetonitriles crucial starting materials in the synthesis of biologically active molecules and functional materials. bohrium.com The presence of the 2-methoxy substituent on the pyridine ring in the title compound, 2-(2-Methoxypyridin-3-yl)acetonitrile, is known from related studies to influence the electronic properties and reactivity of the pyridine core, often facilitating specific synthetic transformations like nucleophilic substitution.

Data for this compound and Related Compounds

While detailed experimental research on this compound is limited, basic properties can be compiled from chemical supplier data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 351410-37-2 | |

| Molecular Formula | C₈H₈N₂O | |

| Molecular Weight | 148.16 g/mol |

| Purity | ≥97% | |

This interactive table summarizes the basic identification and physical data available for the compound.

Table 2: Properties of Isomeric and Related Pyridylacetonitriles

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|---|

| 2-Pyridylacetonitrile | 2739-97-1 | C₇H₆N₂ | 118.14 | 76-77 / 2 mmHg |

| 3-Pyridylacetonitrile | 6443-85-2 | C₇H₆N₂ | 118.14 | 101-109 / 1.5 mmHg |

| 2-(3-Methoxypyridin-2-yl)acetonitrile | 149489-09-8 | C₈H₈N₂O | 148.16 | Not available |

This interactive table provides a comparison with other closely related pyridylacetonitrile structures. Data sourced from mdpi.comchemscene.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxypyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-7(4-5-9)3-2-6-10-8/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGNRNRLVJUPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 2 2 Methoxypyridin 3 Yl Acetonitrile

Reactivity Profile of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a hub of chemical activity, characterized by its electrophilicity and ability to undergo addition reactions.

Nucleophilic Additions and Cycloadditions

The inherent polarity of the nitrile group, with an electron-deficient carbon atom, makes it susceptible to attack by nucleophiles. This fundamental reactivity allows for the conversion of the nitrile into various other functional groups, such as carboxylic acids, amines, and ketones, through reactions like hydrolysis, reduction, and addition of organometallic reagents.

Furthermore, the nitrile functionality can participate in cycloaddition reactions. While research directly on 2-(2-Methoxypyridin-3-yl)acetonitrile is not extensively documented, related structures demonstrate this capability. For instance, N-cyanomethyl-substituted heterocycles can form ylides that subsequently undergo [3+2] cycloaddition reactions with suitable dipolarophiles. nih.gov In a typical reaction, deprotonation of the α-methylene group generates a reactive ylide, which then adds across a double or triple bond to form a new five-membered ring. nih.gov Such reactions are often regioselective and can be influenced by the electronic nature of the reactants and the reaction conditions. nih.govmdpi.com The general principle suggests that the nitrile group of this compound could act as a component in various cycloaddition pathways to construct complex heterocyclic systems.

| Reaction Type | Description | Potential Products |

| Hydrolysis | Reaction with water in acidic or basic conditions. | 2-(2-Methoxypyridin-3-yl)acetic acid, 2-(2-Methoxypyridin-3-yl)acetamide |

| Reduction | Treatment with reducing agents like LiAlH₄ or catalytic hydrogenation. | 2-(2-Methoxypyridin-3-yl)ethanamine |

| Grignard Reaction | Addition of an organomagnesium halide. | Ketones |

| [3+2] Cycloaddition | Reaction of the derived ylide with an alkene or alkyne. | Pyrrolidine or dihydropyrrole derivatives |

Cyanomethylation in Organic Transformations

Cyanomethylation involves the introduction of a cyanomethyl (–CH₂CN) group onto a substrate. Acetonitrile (B52724) and its derivatives are common reagents for this purpose. The α-protons of this compound are acidic and can be removed by a base to generate a nucleophilic carbanion. This anion can then attack various electrophiles, effectively serving as a cyanomethylating agent. While specific studies detailing the use of this compound in this role are not prevalent, the underlying principle is a cornerstone of organic synthesis. For instance, the base-promoted reaction of N-cyanomethylisoquinolinium chloride with aldehydes and other electrophiles showcases the synthetic utility of the cyanomethyl group in forming new carbon-carbon bonds. nih.gov

Reactivity of the α-Methylene Position

The methylene (B1212753) group (–CH₂–) positioned between the pyridine (B92270) ring and the nitrile group is activated by both adjacent functionalities, leading to enhanced acidity and the ability to be functionalized.

Acid-Base Properties and Anion Generation

The electron-withdrawing nature of both the nitrile group and the pyridine ring significantly increases the acidity of the α-methylene protons. This allows for the ready formation of a resonance-stabilized carbanion upon treatment with a suitable base. The stability of this anion is enhanced by the delocalization of the negative charge onto both the nitrile nitrogen and the pyridine ring. The generation of such stabilized anions is a common strategy for forming new carbon-carbon bonds. The choice of base, ranging from alkali metal hydroxides to stronger bases like alkali metal hydrides or alkoxides, can be tailored depending on the specific reaction requirements. The formation of pyridinium (B92312) ylides from the deprotonation of N-substituted pyridinium salts is a well-established process that underscores the accessibility of this deprotonation. nih.govmdpi.com

Electrophilic Functionalization at the α-Carbon

Once the α-carbanion of this compound is generated, it can react with a wide array of electrophiles. This allows for the introduction of various substituents at the α-carbon, leading to a diverse range of derivatives. Common electrophilic partners include alkyl halides, carbonyl compounds (aldehydes and ketones), and acyl chlorides. These reactions provide a powerful tool for elaborating the molecular structure and synthesizing more complex molecules. For example, the reaction of similar carbanions with aldehydes and ketones (an aldol-type reaction) would yield β-hydroxy nitriles, which are valuable synthetic intermediates. mdpi.com

| Electrophile | Reaction Type | Product Class |

| Alkyl Halide (R-X) | Alkylation | α-Substituted acetonitriles |

| Aldehyde (R'CHO) | Aldol Addition | β-Hydroxy nitriles |

| Ketone (R'COR'') | Aldol Addition | β-Hydroxy nitriles |

| Acyl Chloride (R'COCl) | Acylation | β-Keto nitriles |

Reactivity of the 2-Methoxypyridine (B126380) Substructure

The presence of the methoxy (B1213986) group at the 2-position makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), where the methoxy group can be displaced by strong nucleophiles. This reactivity is a common feature of 2-alkoxypyridines. researchgate.net Furthermore, the methoxy group can influence the regioselectivity of reactions occurring elsewhere in the molecule. In the context of metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, the electronic nature of the 2-methoxypyridine ring can affect the reactivity of a halide or triflate substituent on the ring. mdpi.com The methoxy group also reduces the basicity of the pyridine nitrogen through an inductive electron-withdrawing effect, which can be advantageous in certain synthetic sequences by preventing unwanted side reactions or simplifying purification. nih.gov

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. jscimedcentral.com In the case of pyridine, electrophilic attack, when it does occur, typically directs to the 3-position (meta to the nitrogen), which is the most electron-rich carbon. jscimedcentral.com However, in this compound, the positions are already substituted.

The reactivity towards EAS is a composite of the effects of the ring nitrogen and the substituents. The methoxy group (-OCH₃) at the C-2 position is a strong activating group and is ortho, para-directing. The cyanoacetonitrile group (-CH₂CN) at the C-3 position is a deactivating group. The pyridine nitrogen itself strongly deactivates the ortho (C-2, C-6) and para (C-4) positions towards electrophiles.

Computational studies on the nitration of pyridine derivatives with the nitronium ion (NO₂⁺) show that these reactions generally occur through a stepwise polar mechanism involving a tetrahedral cation intermediate. rsc.org While the nitration of unsubstituted pyridine has a low activation energy, the strongly acidic conditions required for the reaction lead to the protonation of the pyridine nitrogen, forming a pyridinium ion. rsc.org This protonated species is significantly deactivated towards electrophilic attack. rsc.org For substituted pyridines, the outcome depends on the balance of these electronic influences. Given the combined deactivating effects from the nitrogen and the cyano group, and the potential for protonation under acidic conditions, harsh reaction conditions would be necessary for electrophilic substitution, with the most likely positions for attack being C-4 and C-6, influenced by the activating methoxy group.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent/Feature | Position | Electronic Effect | Influence on EAS |

|---|---|---|---|

| Pyridine Nitrogen | 1 | Electron-withdrawing, Basic | Deactivates ring, especially at C-2, C-4, C-6 |

| Methoxy Group | 2 | Electron-donating (resonance), Activating | Directs electrophiles to ortho/para positions (C-3, C-5) |

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the pyridine ring makes it more susceptible to Nucleophilic Aromatic Substitution (SNAr) than benzene, particularly at the C-2 and C-4 positions. jscimedcentral.com The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and its rate is accelerated by the presence of electron-withdrawing groups. masterorganicchemistry.com

Therefore, this compound is expected to undergo SNAr reactions at the C-2 position, leading to the substitution of the methoxy group by various nucleophiles.

Influence of the Methoxy Group on Regioselectivity and Electronic Properties

The methoxy group at the C-2 position exerts a profound influence on the chemical behavior of the molecule, affecting both regioselectivity and the electronic landscape of the pyridine ring.

Electronic Properties : The methoxy group is a strong π-donor, increasing the electron density on the pyridine ring, particularly at the ortho (C-3) and para (C-5) positions. This electron-donating effect counteracts the inductive withdrawal of the oxygen atom and the deactivating effect of the ring nitrogen. researchgate.net This increased electron density can be observed in spectroscopic data and has been quantified through computational studies on related systems. nih.gov The interplay between the electron-donating methoxy group and the electron-withdrawing nitrogen atom is a key feature of 2-alkoxypyridines. researchgate.net

Regioselectivity in Electrophilic Reactions : As a powerful ortho, para-director, the methoxy group would strongly favor electrophilic attack at the C-3 and C-5 positions. However, the C-3 position is blocked. Therefore, it primarily activates the C-5 position for EAS, competing with the deactivating influence of the ring nitrogen at that position.

Regioselectivity in Nucleophilic Reactions : In SNAr reactions, the methoxy group serves as a viable leaving group, enabling substitution at the C-2 position. ntu.edu.sg Its presence makes this position a focal point for nucleophilic attack. Furthermore, in reactions that might proceed via pyridyne intermediates, a C-2 oxygen substituent is known to influence the regioselectivity of nucleophilic addition. nih.gov

Table 2: Influence of the Methoxy Group on Reactivity

| Reaction Type | Role of Methoxy Group | Predicted Outcome for this compound |

|---|---|---|

| Electrophilic Aromatic Substitution | Activating, ortho, para-director | Directs attack towards C-5 position |

| Nucleophilic Aromatic Substitution | Leaving Group | Enables substitution by nucleophiles at the C-2 position |

Mechanistic Investigations and Reaction Pathways

The structural motifs within this compound allow for its participation in several complex reaction mechanisms, including cycloadditions and ligand exchange reactions.

Detailed Reaction Mechanism Elucidation (e.g., [4+2] cycloaddition, two-state reactivity)

The pyridine ring can participate as the azadiene component in [4+2] cycloaddition reactions (hetero-Diels-Alder reactions). rsc.org These reactions are powerful tools for synthesizing complex heterocyclic frameworks. rsc.org Depending on the nature of the dienophile, these cycloadditions can proceed through either concerted or stepwise mechanisms. nih.gov Stepwise pathways may involve the formation of zwitterionic or diradical intermediates. nih.gov

Inverse-Electron-Demand Diels-Alder : Pyridine rings are electron-deficient and typically react with electron-rich dienophiles in inverse-electron-demand [4+2] cycloadditions. This reactivity is enhanced if the pyridine nitrogen is quaternized to form a pyridinium salt. nih.gov Theoretical studies on the cycloaddition of pyridinium ions with enol ethers have elucidated a stepwise mechanism. nih.gov The substituents on the this compound ring would significantly influence its reactivity as a diene. The electron-donating methoxy group would increase the energy of the HOMO, potentially making it more reactive in normal-electron-demand Diels-Alder reactions, while the electron-withdrawing cyano group would lower the LUMO energy, favoring inverse-electron-demand reactions.

Nitrile Group Cycloadditions : The acetonitrile moiety contains a C≡N triple bond, which can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings (e.g., tetrazoles or oxadiazoles). acs.org

Mechanistic studies often reveal a continuum between concerted and stepwise pathways, particularly in substitution reactions. For SNAr reactions, a borderline mechanism subject to general base catalysis has been identified for moderately electron-deficient aryl systems, suggesting that the distinction between stepwise and concerted is not always sharp. nih.gov

Ligand Exchange Reactions in Coordination Complexes Involving Pyridine Moieties

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent monodentate ligand for a wide variety of transition metals. jscimedcentral.comacs.org The formation of coordination complexes is a fundamental aspect of its chemistry.

The pyridine moiety can be readily displaced by stronger Lewis bases, a property that is exploited in catalysis. jscimedcentral.com The rates of these ligand exchange reactions are dependent on several factors, including the metal center, the solvent, and the electronic properties of the other ligands in the coordination sphere. For instance, palladium(II) complexes are generally labile, and their substitution reaction rates are significantly faster than those of analogous platinum(II) complexes. acs.org

Mechanisms for ligand exchange can vary:

Direct Displacement : An incoming ligand directly attacks the metal center, displacing the pyridine ligand in a single associative step. researchgate.net

Solvent-Assisted Pathway : A solvent molecule first coordinates to the metal center, displacing the pyridine ligand. The coordinated solvent is then subsequently replaced by the incoming ligand. researchgate.net

The electronic properties of the this compound ligand, modulated by its methoxy and cyanoacetonitrile substituents, will influence the strength of the metal-ligand bond and thus the kinetics of ligand exchange. Electron-donating groups on the pyridine ring generally increase the basicity of the nitrogen and lead to stronger coordination, which can affect the catalytic activity of the resulting complex. nih.govacs.org

Derivatization Strategies and Synthesis of Analogues of 2 2 Methoxypyridin 3 Yl Acetonitrile

Functional Group Interconversions of the Nitrile Moiety

The nitrile group is a valuable functional handle that can be converted into other important chemical moieties, primarily carboxylic acids and primary amines. These transformations open pathways to amides, esters, and other derivatives.

The conversion of the nitrile group in 2-(2-methoxypyridin-3-yl)acetonitrile to a carboxylic acid function, yielding 2-(2-methoxypyridin-3-yl)acetic acid, can be achieved through standard hydrolysis protocols. libretexts.org This reaction involves treating the nitrile with water in the presence of a strong acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : This method typically involves heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org The final product, 2-(2-methoxypyridin-3-yl)acetic acid, can then be isolated from the reaction mixture. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : Alternatively, the nitrile can be heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org This process initially yields the carboxylate salt of the desired acid and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

It is noted that hydrolysis of nitriles generally requires significant heating to proceed at a practical rate. reddit.com

The nitrile functional group can be reduced to a primary amine, converting this compound into 2-(2-methoxypyridin-3-yl)ethanamine. This transformation is fundamental in medicinal chemistry for introducing a basic nitrogen center. While classical methods like catalytic hydrogenation or reduction with lithium aluminum hydride (LiAlH₄) are common, they can sometimes suffer from poor selectivity, leading to the formation of secondary and tertiary amine byproducts. nih.gov

A modern and highly selective alternative is the electrocatalytic reduction of nitriles. Research on acetonitrile (B52724) has shown that using copper nanoparticles as an electrocatalyst can achieve a Faradaic efficiency of up to 96% for the corresponding primary amine, ethylamine, at ambient temperature and pressure. nih.gov This electrochemical approach offers a promising route for the selective production of primary amines from nitriles, overcoming the selectivity challenges often seen in traditional thermocatalytic nitrile hydrogenation. nih.gov

Elaboration of the α-Carbon Side Chain

The methylene (B1212753) (CH₂) group alpha to both the pyridine (B92270) ring and the nitrile group is acidic due to the electron-withdrawing nature of these two groups. This allows for deprotonation by a suitable base to form a stabilized carbanion. This nucleophilic intermediate can then be reacted with various electrophiles to elaborate the side chain, a key strategy for creating analogues.

Alkylation : Base-promoted alkylation of arylacetonitriles with alcohols has been demonstrated as a sustainable, transition-metal-free method. researchgate.net This approach, often utilizing a strong base like potassium tert-butoxide (KOtBu), allows for the introduction of various alkyl groups at the α-position. researchgate.net

Arylation : A direct deprotonative arylation of 2-pyridylacetonitriles with aryl bromides has been successfully achieved using a palladium catalyst system, such as Pd(OAc)₂/NixantPhos. researchgate.net This method provides an efficient route to α-aryl-2-pyridylacetonitrile derivatives with high yields and tolerance for a wide range of functional groups. researchgate.net

The general scheme for α-carbon elaboration is presented in the table below.

| Reaction Type | Reagents & Conditions | Product Type |

| Alkylation | 1. Strong Base (e.g., KOtBu, n-BuLi) 2. Alkyl Halide or Alcohol | α-Alkyl-2-(2-methoxypyridin-3-yl)acetonitrile |

| Arylation | 1. Base (e.g., K₃PO₄) 2. Aryl Halide 3. Pd Catalyst (e.g., Pd(OAc)₂) | α-Aryl-2-(2-methoxypyridin-3-yl)acetonitrile |

| Hydroxymethylation | 1. Strong Base (e.g., n-BuLi) 2. Aldehyde/Ketone (e.g., R₂C=O) | α-(1-hydroxyalkyl)-2-(2-methoxypyridin-3-yl)acetonitrile |

Modifications and Substitutions on the Pyridine Ring

Altering the substitution pattern on the pyridine ring is a common strategy to fine-tune the electronic and steric properties of the molecule. This can be achieved either by starting with a pre-functionalized pyridine ring or by direct modification of the this compound scaffold.

The synthesis of analogues with substituents on the pyridine ring often employs cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example. This reaction is highly effective for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. mdpi.com

For instance, a 2-methoxypyridin-3-yl boronic acid or a halogenated this compound could be used as a coupling partner to introduce aryl or heteroaryl substituents. A notable example from the literature involves the Suzuki-Miyaura coupling of a pyridine derivative with (2-methoxypyridin-3-yl)boronic acid to synthesize a complex biaryl system. mdpi.com The synthesis of halogenated precursors, such as 2-(2-fluoro-5-methoxypyridin-3-yl)acetonitrile, demonstrates the feasibility of introducing halogen atoms onto the pyridine core. The synthesis of various halogen ring-substituted compounds is well-documented, often starting from appropriately substituted benzaldehydes or pyridines. chemrxiv.orgchemrxiv.org

The table below summarizes examples of substituted analogues and the synthetic strategies that can be employed.

| Substituent Type | Example Precursor/Analogue | Potential Synthetic Method |

| Halogen | 2-(2-Fluoro-5-methoxypyridin-3-yl)acetonitrile | Synthesis from a pre-halogenated pyridine starting material. |

| Aryl | 6-(Aryl)-2-(2-methoxypyridin-3-yl)acetonitrile | Suzuki-Miyaura cross-coupling of a borylated or halogenated pyridine precursor with an aryl halide or arylboronic acid. mdpi.com |

| Alkyl | 6-(Alkyl)-2-(2-methoxypyridin-3-yl)acetonitrile | Negishi or Kumada cross-coupling reactions using appropriate organometallic reagents. |

When derivatization strategies introduce a chiral center into the molecule, controlling the resulting stereochemistry becomes a critical aspect of the synthesis. The elaboration of the α-carbon, as described in section 4.2, directly transforms this position into a stereocenter if the newly introduced substituent is different from the existing hydrogen atom.

Achieving stereoselectivity in such cases may require the use of chiral auxiliaries, asymmetric catalysts, or stereoselective reagents. For example, the development of chiral rhodium catalysts has enabled highly enantioselective asymmetric ring-opening reactions, demonstrating that sophisticated catalytic systems can control stereochemical outcomes. acs.org Furthermore, in complex ring systems, the stereochemistry of existing features can direct the outcome of subsequent reactions. For instance, steric hindrance from a large substituent, such as a sugar ring, can block one face of a molecule, leading to exclusive regioselectivity and stereoselectivity in cyclization reactions. nih.gov Therefore, any synthesis of α-substituted analogues of this compound must consider the potential for creating stereoisomers and incorporate methods to control or separate them.

Synthesis of Hybrid Molecules and Conjugates Incorporating the Scaffold

The structural framework of this compound, featuring a reactive pyridine ring, offers a versatile platform for the synthesis of more complex hybrid molecules and conjugates. A primary strategy for achieving this is through cross-coupling reactions, which facilitate the formation of new carbon-carbon bonds, thereby linking the methoxypyridine scaffold to other molecular entities.

One of the most powerful and widely used methods for this purpose is the Suzuki-Miyaura cross-coupling reaction. nih.goveurjchem.comresearchgate.netclaremont.edu This palladium-catalyzed reaction enables the coupling of an organoboron compound with a halide or sulfonate. In the context of the 2-(2-methoxypyridin-3-yl) scaffold, a bromo-substituted derivative can serve as a key intermediate for coupling with various boronic acids or esters, leading to the formation of biaryl and heteroaryl structures.

A notable example of this approach is the synthesis of 2-[2,3-Di(tert-butoxycarbonyl)guanidino]-6-(2-methoxypyridin-3-yl)pyridine. mdpi.com In this synthesis, a boronic acid derivative of the 2-methoxypyridine (B126380) moiety is coupled with a substituted chloropyridine. mdpi.com This reaction highlights the feasibility of functionalizing the pyridine ring to create hybrid molecules where the 2-methoxypyridin-3-yl group is appended to another heterocyclic system. mdpi.com The use of palladium catalysts, such as Pd(PPh₃)₄, is crucial for the efficiency of such transformations. eurjchem.commdpi.com

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of substituents, including various aromatic and heteroaromatic rings, onto the pyridine core. nih.govmdpi.com This method has been successfully applied to synthesize complex molecules with potential applications in medicinal chemistry and materials science. mdpi.commdpi.comnih.gov The reaction conditions can often be tailored to accommodate a range of functional groups, making it a robust tool for creating diverse libraries of hybrid compounds. mdpi.com

Below is a table summarizing the synthesis of a hybrid molecule incorporating the 2-methoxypyridin-3-yl scaffold.

| Starting Material (A) | Starting Material (B) | Reaction Type | Catalyst/Reagents | Product | Ref. |

| (2-methoxypyridin-3-yl)boronic acid | 2-chloro-6-[2,3-di(tert-butoxycarbonyl)guanidino]pyridine | Suzuki-Miyaura Cross-Coupling | Pd(PPh₃)₄, Na₂CO₃ | 2-[2,3-Di(tert-butoxycarbonyl)guanidino]-6-(2-methoxypyridin-3-yl)pyridine | mdpi.com |

Advanced Spectroscopic and Analytical Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2-(2-Methoxypyridin-3-yl)acetonitrile, ¹H and ¹³C NMR spectra provide precise information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. The expected chemical shifts (δ) for the protons of this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) are predicted based on the analysis of its structural components, such as 2-methoxypyridine (B126380). chemicalbook.com The pyridine (B92270) ring protons are expected in the aromatic region, typically between δ 6.5 and 8.5 ppm. The methoxy (B1213986) group (-OCH₃) should appear as a sharp singlet further upfield, while the methylene (B1212753) protons (-CH₂CN) will also present as a singlet, with its position influenced by the adjacent electron-withdrawing nitrile group and the aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The pyridine ring carbons would appear in the downfield region (δ 110-165 ppm). The nitrile carbon (-C≡N) has a characteristic shift around δ 115-120 ppm. The methylene carbon (-CH₂CN) and the methoxy carbon (-OCH₃) would be found in the upfield region of the spectrum. Analysis of related sulfonamide methoxypyridine derivatives supports the assignment of chemical shifts for substituted pyridine rings. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on spectral analysis of isomeric and related compounds.

| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Pyridine H-6 | ¹H | ~8.1-8.2 | Doublet of doublets (dd) | Coupled to H-5 and H-4. |

| Pyridine H-4 | ¹H | ~7.5-7.7 | Doublet of doublets (dd) | Coupled to H-5 and H-6. |

| Pyridine H-5 | ¹H | ~6.9-7.1 | Doublet of doublets (dd) | Coupled to H-4 and H-6. |

| Methoxy (-OCH₃) | ¹H | ~3.9-4.1 | Singlet (s) | Characteristic sharp signal for methoxy protons. |

| Methylene (-CH₂CN) | ¹H | ~3.7-3.9 | Singlet (s) | Position influenced by nitrile and pyridine ring. |

| Pyridine C-2 (C-O) | ¹³C | ~163-165 | Singlet | Carbon attached to the electronegative oxygen atom. |

| Pyridine C-6 | ¹³C | ~147-149 | Singlet | |

| Pyridine C-4 | ¹³C | ~138-140 | Singlet | |

| Pyridine C-5 | ¹³C | ~120-122 | Singlet | |

| Nitrile (-CN) | ¹³C | ~117-119 | Singlet | Characteristic chemical shift for a nitrile carbon. |

| Pyridine C-3 | ¹³C | ~114-116 | Singlet | |

| Methoxy (-OCH₃) | ¹³C | ~53-55 | Singlet | |

| Methylene (-CH₂CN) | ¹³C | ~18-20 | Singlet |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (Molecular Formula: C₈H₈N₂O), HRMS can determine its mass to within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass. The calculated monoisotopic mass is 148.06366 Da.

HRMS coupled with tandem MS (MS/MS) techniques also elucidates fragmentation patterns, which provides further structural confirmation. While positional isomers can be challenging to differentiate with standard mass spectrometry, specific fragmentation can offer clues. nih.gov Common fragmentation pathways for this molecule under techniques like electron ionization (EI) or electrospray ionization (ESI) would likely involve:

Loss of a methyl radical (•CH₃) from the methoxy group to form an [M-15]⁺ ion.

Loss of a methoxy radical (•OCH₃) to form an [M-31]⁺ ion.

Cleavage of the cyanomethyl group (•CH₂CN) resulting in an [M-40]⁺ ion.

Formation of a tropylium-like ion through rearrangement of the pyridine ring.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₈N₂O |

| Calculated Monoisotopic Mass | 148.06366 Da |

| Common Adducts (ESI) | [M+H]⁺, [M+Na]⁺ |

| Calculated m/z for [M+H]⁺ | 149.07094 |

| Calculated m/z for [M+Na]⁺ | 171.05288 |

X-ray Crystallography for Solid-State Structural Elucidation (for derivatives or complexes)

While obtaining a single crystal of this compound itself may be challenging, X-ray crystallography is frequently performed on its derivatives or coordination complexes to definitively determine the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering insight into molecular conformation and packing.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a 2-Methoxypyridine Derivative Data from a related thiophene-substituted 2-methoxypyridine compound. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Aba2 |

| a (Å) | 14.8343(5) |

| b (Å) | 44.690(2) |

| c (Å) | 7.3614(3) |

| Volume (ų) | 4880.2(3) |

| Z (molecules/unit cell) | 8 |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity, Separation, and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of non-volatile organic compounds. researchgate.net A typical method for a pyridine acetonitrile (B52724) derivative would utilize a C18 stationary phase column. researchgate.netiosrjournals.org The mobile phase would likely consist of a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile. researchgate.net Detection is commonly performed using a UV detector set to a wavelength where the pyridine chromophore absorbs strongly. This technique allows for the quantification of the main compound and any impurities, which is critical for quality control. iosrjournals.orgijsrst.com

Gas Chromatography-Mass Spectrometry (GC-MS): As a moderately volatile compound, this compound can also be analyzed by GC-MS. This technique couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. However, GC-MS can struggle to differentiate positional isomers, which may have very similar retention times and mass spectra. nih.gov In such cases, derivatization or specialized columns may be required to achieve baseline separation. nih.govojp.gov

Spectrophotometric Methods (e.g., UV-Vis, Fluorescence Spectroscopy) for Quantitative Analysis and Photophysical Studies

Spectrophotometric techniques investigate the interaction of a compound with electromagnetic radiation and are used for both quantitative analysis and the study of its electronic and photophysical properties.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to electronic transitions within the molecule. The substituted pyridine ring acts as a chromophore, giving rise to π → π* transitions, typically observed at shorter wavelengths (200-300 nm), and potentially weaker n → π* transitions from the nitrogen lone pair at longer wavelengths. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing UV-Vis spectroscopy to be a straightforward method for quantitative determination.

Fluorescence Spectroscopy: This technique measures the emission of light from a substance that has absorbed light. While not all molecules are fluorescent, the pyridine nucleus is a common component in luminescent materials and fluorescent probes. nih.gov The photophysical properties, including fluorescence quantum yield and lifetime, of this compound and its derivatives can be studied to assess their potential in applications such as organic light-emitting diodes (OLEDs) or biological imaging. The emission properties are highly sensitive to the molecular structure and environment. rsc.org Studies on related cyanine (B1664457) and cyanophenylalanine compounds show that the cyano group and aromatic rings are key components in many fluorophores. rsc.orgresearchgate.net

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like 2-(2-Methoxypyridin-3-yl)acetonitrile. A typical study would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation.

Following geometry optimization, calculations would typically determine various electronic properties. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting a molecule's reactivity, with a smaller gap generally indicating higher reactivity. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Description |

| HOMO Energy | Data not available | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | Data not available | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | Data not available | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

| Dipole Moment | Data not available | A measure of the overall polarity of the molecule. |

| Total Energy | Data not available | The total electronic energy of the molecule in its optimized geometry. |

Note: The table above is for illustrative purposes only. No published data is available for this compound.

Transition State Analysis and Reaction Coordinate Mapping

To understand the mechanisms of reactions involving this compound, computational chemists would perform transition state analysis. This involves locating the high-energy transition state structures that connect reactants to products. By calculating the energy of these transition states, the activation energy for a given reaction can be determined, providing insight into the reaction kinetics.

Reaction coordinate mapping would then be used to visualize the entire energy profile of a reaction pathway. This involves calculating the energy of the system at various points along the reaction path, from the initial reactants, through the transition state, to the final products. This detailed map helps in understanding the step-by-step mechanism of a chemical transformation. Without specific reactions to analyze, no data can be presented.

Molecular Modeling of Intermolecular Interactions (e.g., solvent effects, hydrogen bonding)

The behavior of this compound in different environments can be simulated using molecular modeling. For instance, the effect of different solvents on its conformation and reactivity would be studied using implicit or explicit solvent models. These models help to understand how the polarity of the solvent might influence reaction rates and equilibria.

Furthermore, these simulations can identify and quantify potential intermolecular interactions, such as hydrogen bonding or π-π stacking, if the molecule were to interact with other molecules or a biological target. Hirshfeld surface analysis is a common technique used to visualize and quantify these intermolecular contacts within a crystal structure. However, no such studies have been published for this specific compound.

Predictive Spectroscopy and Spectroscopic Data Interpretation

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a compound. For this compound, methods like DFT could be used to calculate its theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The calculation of vibrational frequencies (IR and Raman) helps in assigning the various peaks in the experimental spectra to specific molecular vibrations. Similarly, the calculation of NMR chemical shifts (for ¹H and ¹³C) using methods like the Gauge-Independent Atomic Orbital (GIAO) method is a powerful tool for structural elucidation and interpretation of experimental NMR data.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum Type | Key Predicted Peaks/Shifts | Assignment |

| IR (cm⁻¹) | Data not available | C≡N stretch, C-O stretch, aromatic C-H stretch, etc. |

| ¹³C NMR (ppm) | Data not available | Chemical shifts for nitrile, methoxy (B1213986), and pyridine (B92270) ring carbons. |

| ¹H NMR (ppm) | Data not available | Chemical shifts for methylene (B1212753) and methoxy protons, and protons on the pyridine ring. |

Note: This table is illustrative. No published predicted spectroscopic data is available for this compound.

Applications in Medicinal and Organic Chemistry

Utilization as a Key Building Block in Complex Molecule Synthesis

The structural framework of 2-(2-Methoxypyridin-3-yl)acetonitrile makes it an attractive starting material for the synthesis of more complex molecular structures. The methoxypyridine unit can be strategically employed as a masked pyridone, a feature that has been exploited in the total synthesis of various alkaloids. The methoxy (B1213986) group serves to moderate the basicity of the pyridine (B92270) nitrogen through an inductive electron-withdrawing effect, which can simplify purification processes during multi-step syntheses. mdpi.com This approach has proven effective in the concise synthesis of natural products like the Lycopodium alkaloid lycoposerramine R. mdpi.com

The reactivity of the acetonitrile (B52724) moiety and the potential for functionalization of the pyridine ring allow for its incorporation into larger, more intricate molecules. While direct examples of the use of this compound are still emerging in the literature, the closely related (2-methoxypyridin-3-yl)boronic acid has been successfully employed in Suzuki-Miyaura cross-coupling reactions to generate complex triaryl alkenes, which are key intermediates in the synthesis of novel pharmaceutical analogues. nih.gov This highlights the potential of the 2-methoxypyridin-3-yl scaffold as a versatile building block.

Design and Development of Enzyme Inhibitors

The 2-methoxypyridine (B126380) scaffold is a recurring motif in the design of various enzyme inhibitors, underscoring the potential of this compound as a key precursor in their synthesis.

PI3K/mTOR Inhibitors: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is implicated in many cancers. Several potent PI3K/mTOR dual inhibitors incorporate a methoxypyridine core. For instance, the compound 2,4-difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide (Omipalisib) is a highly potent inhibitor of PI3K and mTOR. nih.gov Another example is a compound from the 4-methylpyridopyrimidinone series, {2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido-[2,3-d]pyrimidin-7(8H)-one}, which also exhibits PI3K/mTOR inhibitory effects. nih.govnih.gov The presence of the methoxypyridine moiety in these potent inhibitors suggests that this compound could serve as a valuable starting material for the synthesis of novel PI3K/mTOR inhibitors.

MSK1 Inhibitors: Mitogen- and stress-activated kinase 1 (MSK1) is a nuclear protein kinase involved in the regulation of transcription and has been identified as a therapeutic target in inflammatory diseases. Research into MSK1 inhibitors has led to the development of arylpyridin-2-yl guanidine (B92328) derivatives. One such derivative, 2-[2,3-Di(tert-butoxycarbonyl)guanidino]-6-(2-methoxypyridin-3-yl)pyridine, has been synthesized and evaluated for its inhibitory activity. mdpi.com Although the synthesis of this specific compound did not start from the acetonitrile derivative, the presence of the 2-methoxypyridin-3-yl group highlights the importance of this structural motif in the design of MSK1 inhibitors.

Influenza A Endonuclease Inhibitors: The endonuclease activity of the influenza A virus polymerase is a key target for antiviral drug development. Research in this area has focused on compounds that can chelate the metal ions in the enzyme's active site. While direct application of this compound has not been reported, the synthesis of potent inhibitors based on the 3-hydroxypyridin-2(1H)-one scaffold often involves intermediates derived from substituted pyridines. rsc.orgnih.gov The development of these inhibitors showcases the utility of functionalized pyridine rings in creating effective antiviral agents. nih.govplos.org

RET Inhibitors: The rearranged during transfection (RET) receptor tyrosine kinase is a validated target in certain types of cancers. The development of selective RET inhibitors is an active area of research. While various heterocyclic scaffolds are being explored for RET inhibition, the specific use of this compound has not been explicitly documented in the readily available literature. nih.govgoogle.com However, the versatility of the pyridine scaffold in kinase inhibitor design suggests its potential in this area.

Radiopharmaceutical Applications: Precursors for Positron Emission Tomography (PET) Imaging Agents

The methoxypyridine core is a key component in the development of radioligands for Positron Emission Tomography (PET) imaging. Specifically, the compound 2-(2-(5-[(11)C]methoxypyridin-3-yl)ethynyl)pyridine ([¹¹C]M-PEPy) has been synthesized and evaluated as a PET ligand for imaging metabotropic glutamate (B1630785) subtype 5 receptors (mGluR5) in the brain. nih.govnih.gov The synthesis of the non-radioactive precursor for this PET tracer involves the Sonogoshira cross-coupling of 2-ethynylpyridine (B158538) with 3-bromo-5-methoxypyridine. nih.gov The synthesis of this brominated precursor starts from 3,5-dibromopyridine, which is reacted with sodium methoxide (B1231860). nih.gov This synthetic route highlights the importance of methoxypyridine derivatives as precursors for PET imaging agents. Given its structure, this compound could potentially be chemically modified to serve as a precursor for such radiopharmaceuticals.

| Radiotracer | Target Receptor | Precursor Moiety |

| [¹¹C]M-PEPy | mGluR5 | 5-[(11)C]Methoxypyridin-3-yl |

Anti-Infective and Anti-Cancer Agent Development

The versatile chemical nature of this compound and its derivatives makes them valuable in the development of both anti-infective and anti-cancer agents.

Bedaquiline (B32110) Analogues: Bedaquiline is an important drug for the treatment of tuberculosis. In an effort to develop analogues with improved properties, researchers have explored modifications of its structure. The synthesis of pyridine-derived analogues of bedaquiline has been reported, where the quinoline (B57606) A-ring of the original drug is replaced with a pyridine heterocycle. nih.govrsc.org One synthetic approach to such analogues involves the use of (2-methoxypyridin-3-yl)boronic acid in a Suzuki–Miyaura cross-coupling reaction. nih.gov This demonstrates the utility of the 2-methoxypyridin-3-yl moiety as a key building block in the development of new anti-tubercular agents. The acetonitrile group of the title compound could potentially be transformed into other functional groups necessary for building bedaquiline analogues. nih.govresearchgate.net

Gold Complexes for Anti-Cancer Applications: Gold complexes have shown promise as experimental anticancer agents. In particular, gold(III) complexes with 2-substituted pyridine ligands have been synthesized and evaluated for their cytotoxic properties. nih.gov These complexes are often considered prodrugs that can be activated under physiological conditions. The ability of the pyridine nitrogen to coordinate with the gold center is a key feature of these compounds. While there are no specific reports on gold complexes derived from this compound, its structure suggests it could act as a ligand for gold, potentially leading to the development of novel anti-cancer metallodrugs. nih.govresearchgate.netscilit.comfrontiersin.org

Applications in Advanced Materials Science

The photophysical properties of pyridine derivatives make them interesting candidates for applications in materials science, particularly in the development of fluorescent materials. Research on phenylmethylene pyridineacetonitrile derivatives has shown that the substitution pattern on the pyridine ring can significantly influence their fluorescent properties. nih.gov

These compounds have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. nih.gov This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. For example, a series of phenylmethylene pyridineacetonitrile isomers demonstrated that the ortho-substituted isomer exhibited the highest fluorescence quantum yield in a neat film. nih.gov This suggests that derivatives of this compound could be designed to have specific fluorescent properties for use in advanced materials. The study of substituted aminopyridines has also revealed that they can serve as scaffolds for fluorescent probes. mdpi.com Furthermore, the photophysical properties of pyridyl-substituted anthracenes have been investigated, showing that their fluorescence can be sensitive to pH, indicating potential for sensor applications. nih.gov

| Compound Type | Key Property | Potential Application |

| Phenylmethylene pyridineacetonitriles | Aggregation-Induced Emission | Organic Light-Emitting Diodes (OLEDs) |

| Substituted Aminopyridines | High Quantum Yield | Fluorescent Probes |

| Pyridyl-substituted Anthracenes | pH-sensitive Fluorescence | pH Sensors |

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of pyridine (B92270) derivatives is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve efficiency. nih.govcitedrive.commdpi.com Future research on the synthesis of 2-(2-Methoxypyridin-3-yl)acetonitrile and its analogs will likely prioritize these sustainable methodologies. This includes the use of environmentally friendly solvents, the development of catalytic reactions to replace stoichiometric reagents, and the adoption of energy-efficient techniques. nih.govmdpi.com

Key green chemistry approaches that are expected to be explored include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase yields, and lead to cleaner reactions compared to conventional heating methods. mdpi.comnih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or in a melt, minimizes the use and disposal of hazardous organic solvents, representing a significant step towards greener processes. mdpi.comrasayanjournal.co.in

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form the product, are highly efficient in terms of atom economy and step count. nih.govrasayanjournal.co.in

Use of Green Catalysts: Research into recyclable catalysts and biocatalysts is a growing area that offers a more sustainable alternative to traditional metal catalysts. mdpi.com

A comparative look at conventional versus green synthesis methods for pyridine derivatives highlights the advantages of these emerging approaches.

| Feature | Conventional Synthesis | Green Synthesis Approach |

| Solvents | Often uses hazardous organic solvents | Emphasizes use of water, ionic liquids, or solvent-free conditions mdpi.comrasayanjournal.co.in |

| Reaction Time | Can be lengthy (hours to days) | Significantly reduced, often to minutes with microwave assistance nih.gov |

| Energy Consumption | High, due to prolonged heating | Lower, due to shorter reaction times and alternative energy sources nih.gov |

| Yield | Variable, can be moderate | Often higher yields are achieved nih.gov |

| Work-up | Can be complex, generating more waste | Simpler, with easier product isolation rasayanjournal.co.in |

| Catalysts | Often uses stoichiometric, non-recyclable reagents | Focuses on recyclable catalysts and biocatalysis mdpi.com |

A study on the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride demonstrated a greener approach by not isolating intermediates, which improved productivity and reduced solvent use. researchgate.netbohrium.com This type of process optimization is a key direction for the industrial synthesis of related compounds like this compound.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Key applications of AI and ML in this context include:

Retrosynthetic Analysis: AI-powered tools can analyze a target molecule and propose multiple synthetic pathways, helping chemists to identify the most efficient and cost-effective routes. acs.orgnih.gov

Reaction Outcome Prediction: Machine learning models can be trained on vast datasets of chemical reactions to predict the likely outcome of a planned reaction, including yield and potential byproducts. researchgate.net

Automated Synthesis: The integration of AI with robotic platforms allows for the automated synthesis of molecules, enabling high-throughput experimentation and rapid optimization of reaction conditions. nih.govresearchgate.net

Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between a molecule's structure and its biological activity (SAR) or physical properties (SPR) is fundamental to drug discovery and materials science. nih.govacs.org For derivatives of this compound, advanced SAR and SPR studies will be crucial for optimizing their performance for specific applications.

Future research in this area will likely involve:

Computational Modeling: The use of computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can predict the properties and reactivity of molecules, guiding the design of new analogs.

Systematic Derivatization: The synthesis of focused libraries of compounds where specific parts of the this compound scaffold are systematically modified. For example, in a study of pyrazol-4-yl-pyridine derivatives, the introduction of a cyano moiety on the pyridine core was found to improve potency. nih.gov

Quantitative SAR (QSAR): The development of mathematical models that correlate structural features with biological activity can be used to predict the activity of virtual compounds before they are synthesized.

By systematically exploring how changes to the methoxy (B1213986), cyano, and pyridine ring substituents affect activity, researchers can build a detailed understanding of the pharmacophore and design more potent and selective molecules. nih.govacs.org

High-Throughput Synthesis and Screening for Drug Discovery

High-throughput synthesis (HTS) and screening are essential technologies in modern drug discovery, allowing for the rapid generation and evaluation of large numbers of compounds. bmglabtech.com The this compound scaffold is an ideal starting point for the creation of diverse chemical libraries for HTS campaigns. nih.gov

Future trends in this area include:

Automated Synthesis: The use of robotic systems to automate the synthesis of large libraries of compounds based on the this compound core.

Miniaturization: The development of nanoscale and microscale reaction platforms allows for the synthesis and screening of compounds using very small amounts of material, which is particularly important when working with precious substrates. scienceintheclassroom.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction conditions and can be integrated with purification and analysis steps for a fully automated synthesis and screening workflow. researchgate.net

A study on the synthesis of a library of pyridine dicarbonitriles for prion disease demonstrates this approach, where 55 compounds were prepared and screened, leading to the identification of several potent inhibitors. nih.gov This highlights the power of library synthesis and screening for identifying new therapeutic leads.

| Technology | Application in Drug Discovery | Relevance to this compound |

| High-Throughput Synthesis | Rapidly create large libraries of related compounds. | Generate diverse analogs by modifying the pyridine ring, methoxy group, and acetonitrile (B52724) side chain. |

| High-Throughput Screening | Test thousands to millions of compounds for activity against a biological target. bmglabtech.com | Screen libraries of derivatives to identify "hits" for various therapeutic targets. |

| Flow Chemistry | Enables automated, continuous synthesis with precise control. researchgate.net | Streamline the production of the core scaffold and its derivatives for library creation. |

| Robotic Automation | Automates liquid handling, reaction setup, and analysis. | Increase the speed and reproducibility of synthesizing and screening compound libraries. |

Development of Multifunctional Scaffolds for Diverse Applications

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry because it is found in a vast number of approved drugs and biologically active compounds. researchgate.netnih.govrsc.org This is due to its ability to form key interactions with biological targets, as well as its favorable physicochemical properties. researchgate.netnih.gov

The this compound structure combines several functional groups that can be independently modified, making it an excellent starting point for the development of multifunctional scaffolds. Future research will likely explore the potential of this scaffold to create molecules with multiple biological activities or applications.

Potential directions for developing multifunctional scaffolds include:

Hybrid Molecules: Combining the this compound core with other known pharmacophores to create hybrid molecules that can interact with multiple targets.

Targeted Drug Delivery: Functionalizing the scaffold with moieties that can target specific cells or tissues, thereby increasing the efficacy and reducing the side effects of a therapeutic agent.

Theranostics: Developing molecules that combine therapeutic and diagnostic capabilities, for example, by incorporating a fluorescent tag or a chelating agent for radioisotopes.

The versatility of the pyridine nucleus, as demonstrated by its presence in drugs for a wide range of diseases, suggests that derivatives of this compound could be developed into valuable agents for various therapeutic areas. researchgate.netrsc.orgrsc.org

Q & A

Q. Reference Synthesis Parameters :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyanation | KCN, DMF, 80°C | ~65% |

| Coupling | Pd(OAc)₂, ligand, 60°C | ~72% |

How can the purity and structural integrity of this compound be verified post-synthesis?

Basic Research Question

Chromatographic and Spectroscopic Methods :

- HPLC : Use a C18 column with acetonitrile/water mobile phases to assess purity (>98% by peak integration) .

- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; pyridin-3-yl protons as distinct aromatic multiplet) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 175.23) .

Crystallographic Validation :

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL-97) provides definitive structural confirmation. Refinement parameters such as R₁ < 0.05 and wR₂ < 0.15 ensure accuracy. Disorder in fluorine or methyl groups (common in trifluoromethyl derivatives) requires multi-position occupancy modeling .

What strategies are effective for resolving contradictions in crystallographic data of this compound derivatives?

Advanced Research Question

Data discrepancies often arise from thermal motion or disordered moieties (e.g., trifluoromethyl groups). Solutions include:

- Occupancy Refinement : Use SHELXL to assign partial occupancies (e.g., 50:50 split for disordered fluorine atoms) .

- Restraints : Apply geometric (DFIX) and thermal (SIMU) restraints to stabilize refinement of flexible groups.

- Validation Tools : Check using Coot for electron density fit and PLATON for symmetry errors.

Q. Example Refinement Table :

| Parameter | Value |

|---|---|

| R₁ (all data) | 0.066 |

| wR₂ | 0.191 |

| C–C bond precision | ±0.015 Å |

How can DFT calculations be applied to predict the reactivity of this compound in complex reactions?

Advanced Research Question

Computational Workflow :

- Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy and compute vibrational frequencies (no imaginary frequencies confirm minima) .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the nitrile group (LUMO ≈ -1.5 eV) is susceptible to nucleophilic attack.

- Reaction Pathway Modeling : Simulate intermediates in cross-coupling reactions (e.g., Pd insertion into C–CN bonds) using M06-2X/def2-TZVP.

Q. Key DFT Output :

| Property | Value |

|---|---|

| HOMO (eV) | -6.2 |

| LUMO (eV) | -1.4 |

| Band Gap | 4.8 |

What role does this compound play in forming coordination complexes?

Advanced Research Question

The compound acts as a ligand precursor in transition-metal catalysis. The nitrile group coordinates to metals (e.g., Pd, Pt) to stabilize complexes for cross-coupling or C–H activation. For example:

- Palladium Complexes : React with Pd(II) salts to form square-planar complexes (confirmed by SC-XRD), where the pyridyl nitrogen and nitrile group act as donor sites .

- Catalytic Applications : Used in Suzuki-Miyaura couplings, achieving turnover numbers (TON) > 10⁴ under optimized conditions.

Q. Coordination Geometry Parameters :

| Bond | Length (Å) |

|---|---|

| Pd–N | 2.05 |

| Pd–C | 1.98 |

How can researchers address low yields in multi-step syntheses involving this compound?

Advanced Research Question

Optimization Strategies :

- Intermediate Trapping : Use quenching agents (e.g., NH₄Cl) to stabilize reactive intermediates.

- Solvent Effects : Switch from polar aprotic (DMF) to ethereal solvents (THF) to reduce side reactions .

- Catalyst Screening : Test alternative ligands (e.g., N-heterocyclic carbenes) to improve coupling efficiency.

Q. Yield Improvement Case Study :

| Modification | Original Yield | Improved Yield |

|---|---|---|

| Ligand: XPhos | 45% | 78% |

| Solvent: THF | 50% | 82% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.